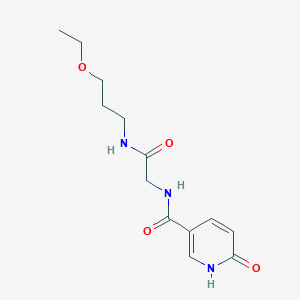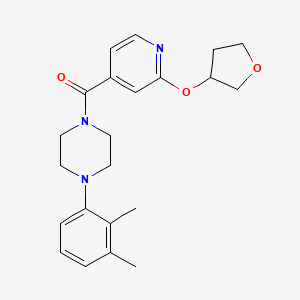
(4-(2,3-二甲基苯基)哌嗪-1-基)(2-((四氢呋喃-3-基)氧基)吡啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic compounds involves multi-step reactions, starting from readily available materials to the desired compound. For compounds similar to "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone", the process generally involves the formation of intermediate compounds through reactions such as amidation, Friedel-Crafts acylation, and hydration, which are characterized by a reasonable overall yield (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. X-ray diffraction studies and spectroscopic techniques like FTIR, NMR (both 1H and 13C), and mass spectrometry are commonly used for structural confirmation. Such studies reveal the conformation of the compound, orientation of substituents, and confirm the expected chemical structure through the analysis of bond lengths, angles, and molecular geometry (P. Huang et al., 2021).
Chemical Reactions and Properties
The chemical behavior of "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone" and related compounds involves reactions such as substitution reactions leading to the formation of various intermediates and final products. These reactions are often characterized by their selectivity, yields, and conditions such as temperature and solvent, which are optimized for the best outcomes. The reactivity of such compounds can be influenced by the presence of functional groups, leading to diverse chemical transformations (Gurnos Jones & John R. Phipps, 1976).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are determined by the molecular structure of the compound. For instance, the presence of functional groups like tetrahydrofuran and piperazine can affect these properties significantly. The solubility in various solvents, thermal stability, and crystalline form are analyzed through experimental studies, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of compounds like "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone" are determined by functional group analysis, reactivity studies, and theoretical calculations like density functional theory (DFT). These studies reveal the electronic structure, reactivity sites, and potential chemical transformations the compound can undergo under various chemical reactions. Theoretical calculations complement experimental findings, offering a deeper understanding of the compound's chemical behavior (P. Huang et al., 2021).
科学研究应用
分子相互作用研究
对类似化合物的研究已经探索了它们与各种受体的相互作用,突显了它们在理解受体结合和活性方面的潜力。例如,对N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺(SR141716; 1)的研究揭示了它在CB1大麻素受体上的强效和选择性拮抗作用。这项研究为理解受体结合的立体和静电要求提供了基础,这对于像(4-(2,3-二甲基苯基)哌嗪-1-基)(2-((四氢呋喃-3-基)氧基)吡啶-4-基)甲酮这样的化合物在靶向特定受体方面可能是相关的(J. Shim et al., 2002)。
抗精神病潜力探索
合成和评估具有特定结构特征的新化合物,如构象受限的丁酚酮类化合物,已被探索其作为抗精神病药物的潜力。这些研究侧重于它们对多巴胺和5-羟色胺受体的亲和力,这可能为评估(4-(2,3-二甲基苯基)哌嗪-1-基)(2-((四氢呋喃-3-基)氧基)吡啶-4-基)甲酮在心理健康应用中的治疗潜力提供框架(E. Raviña等,2000)。
催化合成方法
对杂环衍生物的催化合成研究为高效生产复杂分子,包括四氢呋喃和二氧杂环衍生物,提供了见解。这些方法可以应用于(4-(2,3-二甲基苯基)哌嗪-1-基)(2-((四氢呋喃-3-基)氧基)吡啶-4-基)甲酮的合成,可能优化其用于研究和治疗应用的生产(A. Bacchi et al., 2005)。
抗菌活性研究
探索新化合物的抗菌活性对于寻找新型抗生素至关重要。例如,对2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的研究显示了其对致病细菌和真菌菌株的良好效果。类似的研究可以在(4-(2,3-二甲基苯基)哌嗪-1-基)(2-((四氢呋喃-3-基)氧基)吡啶-4-基)甲酮上进行,以评估其作为抗菌剂的潜力(L. Mallesha et al., 2014)。
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-8-23-21(14-18)28-19-7-13-27-15-19/h3-6,8,14,19H,7,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCXUYEKOYXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)
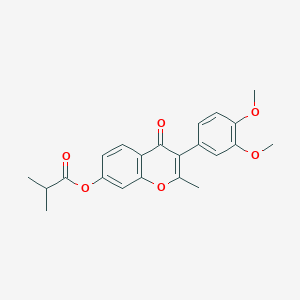
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)
![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

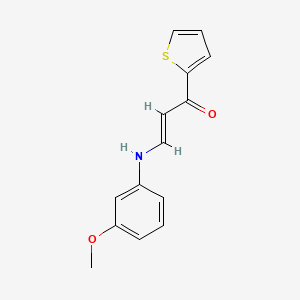
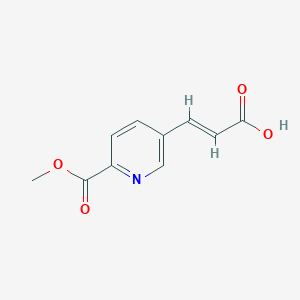
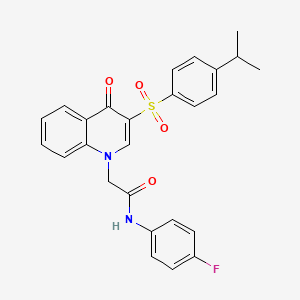
![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)
